1-Bromo-3-fluoro-4-iso-pentyloxybenzene
Description
1-Bromo-3-fluoro-4-iso-pentyloxybenzene is a brominated aromatic compound featuring a benzene ring substituted with bromine (Br) at the 1-position, fluorine (F) at the 3-position, and an iso-pentyloxy group (O-CH2CH(CH2CH3)2) at the 4-position. The iso-pentyloxy substituent introduces steric bulk and moderate electron-donating effects due to its alkoxy nature. Such compounds are typically intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, where halogenated aromatics serve as precursors for cross-coupling reactions or functional group transformations .
Properties
IUPAC Name |
4-bromo-2-fluoro-1-(3-methylbutoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFO/c1-8(2)5-6-14-11-4-3-9(12)7-10(11)13/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVFDACZZWAEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of Lewis acid catalysts such as iron(III) bromide or aluminum tribromide .
Industrial Production Methods: In an industrial setting, the production of 1-Bromo-3-fluoro-4-iso-pentyloxybenzene may involve large-scale bromination and etherification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of reactive halogenated intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-4-iso-pentyloxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the aromatic ring.
Coupling Reactions: It can be used as a substrate in cross-coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-3-fluoro-4-iso-pentyloxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-4-iso-pentyloxybenzene involves its reactivity as an aromatic halide. The presence of bromine and fluorine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural differences between 1-bromo-3-fluoro-4-iso-pentyloxybenzene and its analogs:
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups : The iso-pentyloxy group donates electrons via resonance, activating the ring toward electrophilic substitution. In contrast, the trifluoromethoxy group (-O-CF3) in 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene withdraws electrons, deactivating the ring and directing reactions to specific positions .
- This contrasts with the compact cyclopropyl group in 1-bromo-3-cyclopropylbenzene, which imposes less steric resistance .
Research Findings and Implications
- Synthetic Challenges : The iso-pentyloxy group’s bulk may complicate regioselective functionalization, as seen in slower reaction kinetics compared to smaller substituents like methoxy.
- Thermodynamic Stability : Trifluoromethoxy-substituted analogs exhibit higher thermal stability due to the strong C-F bonds, whereas iso-pentyloxy derivatives may have lower melting points owing to reduced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
